molecular formula C27H25N3O4 B11080419 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide

Cat. No.: B11080419
M. Wt: 455.5 g/mol
InChI Key: ZNHOHCXJDWFTOM-HYARGMPZSA-N
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Description

(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes cyano, acetamido, methoxy, and phenyl groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitrile Formation:

    Amide Formation: The acetamido group is introduced via acylation reactions.

    Methoxylation: The methoxy groups are added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C27H25N3O4/c1-18-4-6-20(7-5-18)17-34-25-13-8-21(15-26(25)33-3)14-22(16-28)27(32)30-24-11-9-23(10-12-24)29-19(2)31/h4-15H,17H2,1-3H3,(H,29,31)(H,30,32)/b22-14+

InChI Key

ZNHOHCXJDWFTOM-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)NC(=O)C)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)NC(=O)C)OC

Origin of Product

United States

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